2-Chloro-ATP

Description

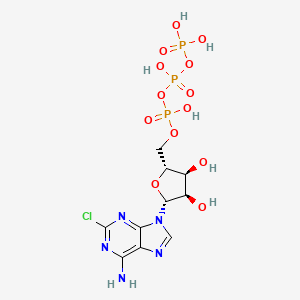

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN5O13P3/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGCVFCOKZEZFL-UUOKFMHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN5O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964269 |

Source

|

| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49564-60-5 |

Source

|

| Record name | 2-Chloro-ATP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049564605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-9-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dichotomous Life of 2-Chloro-ATP: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has emerged as a critical tool in the study of purinergic signaling. Its unique pharmacological profile, acting as both a potent antagonist at one major class of purinergic receptors and an agonist at another, provides researchers with a specific instrument to dissect complex signaling pathways. This technical guide offers an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support its application in research and drug development.

Core Biological Functions: A Tale of Two Receptors

The primary biological activities of this compound are centered on its interaction with two distinct families of purinergic receptors: the P2Y and P2X receptors.

-

P2Y1 Receptor Antagonism: this compound acts as a competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) primarily activated by adenosine 5'-diphosphate (ADP). By blocking the P2Y1 receptor, this compound inhibits ADP-induced intracellular signaling cascades. This antagonistic activity is particularly relevant in the context of platelet aggregation, where the P2Y1 receptor plays a crucial role.[1]

-

P2X Receptor Agonism: In contrast to its effects on P2Y1 receptors, this compound is an agonist for several subtypes of P2X receptors, which are ligand-gated ion channels.[2] Activation of P2X receptors by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and subsequent cellular depolarization and activation of calcium-dependent signaling pathways.

Quantitative Data: Receptor Affinity and Potency

The affinity and potency of this compound vary depending on the receptor subtype, species, and cell type. The following tables summarize key quantitative data from the literature.

Table 1: Antagonistic Activity of this compound at the P2Y1 Receptor

| Cell Type | Species | Parameter | Value (µM) | Reference |

| Jurkat Cells (transfected with human P2Y1) | Human | Ki | 2.3 | [1] |

| Brain Capillary Endothelial Cells | Rat | Ki | 27.5 | [1] |

Table 2: Agonistic Activity of this compound at P2X Receptors

| Receptor Subtype/Cell Line | Species | Parameter | Value (µM) | Reference |

| P2X1 (expressed in HEK293 cells) | Human | EC50 | ~1.0 | [2] |

| P2X3 (expressed in HEK293 cells) | Human | EC50 | ~1.0 | [2] |

| P2X2/3 (expressed in HEK293 cells) | Rat | EC50 | ~10.0 | |

| PC12 Cells | Rat | EC50 | 2.5 | |

| Bladder Smooth Muscle | Human | EC50 | 0.5 |

Signaling Pathways

The dual nature of this compound's biological activity is best understood through the distinct signaling pathways it modulates.

P2Y1 Receptor Antagonism

This compound competitively inhibits the binding of ADP to the P2Y1 receptor, thereby blocking the canonical Gq-mediated signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The lack of IP3 production prevents the release of calcium from intracellular stores, a key event in many cellular responses, including platelet aggregation.

P2X Receptor Agonism

As an agonist, this compound binds to and activates P2X receptors, which are ligand-gated ion channels. This binding event triggers a conformational change in the receptor, opening a central pore that allows the influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients. The resulting membrane depolarization and increase in intracellular calcium concentration can initiate a variety of downstream cellular events, including neurotransmitter release and smooth muscle contraction.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., platelets, endothelial cells, or a cell line expressing the target receptor)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

ADP or other relevant agonist/antagonist stock solutions

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Preparation:

-

For adherent cells, seed onto glass coverslips or black-walled, clear-bottom microplates and grow to the desired confluency.

-

For suspension cells, harvest and wash the cells with HBSS, then resuspend at a concentration of 1-5 x 10^6 cells/mL.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

-

Resuspend suspension cells in fresh HBSS. For adherent cells, replace the loading solution with fresh HBSS.

-

-

Measurement:

-

Place the coverslip or microplate in the fluorescence spectrophotometer/plate reader. For suspension cells, transfer the cell suspension to a cuvette.

-

Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration and continue recording the fluorescence changes.

-

To test for antagonism, pre-incubate the cells with this compound for a few minutes before adding an agonist like ADP.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, add ionomycin (e.g., 5-10 µM) to permeabilize the cells to Ca2+, allowing for the determination of the maximum fluorescence ratio (Rmax).

-

Subsequently, add a Ca2+ chelator like EGTA (e.g., 10-20 mM) to determine the minimum fluorescence ratio (Rmin).

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

-

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human or animal blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

ADP stock solution or other platelet agonists (e.g., collagen, thrombin).

-

Saline solution.

-

Light transmission aggregometer.

-

Aggregometer cuvettes and stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions.

-

Calibrate the instrument using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.

-

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes.

-

To test for antagonism, add this compound at the desired concentration to the PRP and incubate for 1-5 minutes.

-

Add the platelet agonist (e.g., ADP) to induce aggregation and start recording the change in light transmission over time (typically 5-10 minutes).

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the P2Y1 receptor.

-

Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).

-

This compound stock solution.

-

Non-labeled P2Y1 antagonist for determining non-specific binding (e.g., MRS2500).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a series of tubes, add the cell membranes (e.g., 20-50 µg of protein).

-

Add increasing concentrations of unlabeled this compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of an unlabeled P2Y1 antagonist.

-

-

Incubation:

-

Add a fixed concentration of the radiolabeled P2Y1 antagonist to all tubes.

-

Incubate the mixture at room temperature or 37°C for a specified time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a multifaceted pharmacological tool with a well-defined dual-action mechanism. Its ability to selectively antagonize the P2Y1 receptor while agonizing P2X receptors makes it invaluable for delineating the specific roles of these receptor families in a wide array of physiological and pathophysiological processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of purinergic signaling and the development of novel therapeutics.

References

Cellular Responses to 2-Chloro-ATP Stimulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-adenosine 5'-triphosphate (2-ClATP) is a stable analog of adenosine 5'-triphosphate (ATP) that exhibits agonist activity at P2 purinergic receptors, which are ubiquitously expressed and involved in a myriad of physiological and pathological processes. As a result, 2-ClATP is a valuable pharmacological tool for elucidating the roles of these receptors in cellular signaling. This technical guide provides a comprehensive overview of the cellular responses elicited by 2-ClATP stimulation, with a focus on key signaling pathways, quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Cellular Responses and Signaling Pathways

Stimulation of cells with 2-ClATP initiates a cascade of intracellular events, primarily through the activation of P2Y and P2X purinergic receptors. The cellular responses are cell-type dependent and can be broadly categorized into calcium mobilization, modulation of adenylyl cyclase activity, and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

P2 Receptor-Mediated Signaling

At low concentrations, 2-ClATP is thought to act on an atypical P2Y purinoceptor that is not coupled to phospholipase C, leading to the mobilization of intracellular calcium.[1] At higher concentrations (greater than 30 µM), it can activate phospholipase C, further augmenting the calcium signal, likely through P2U purinoceptors.[1]

Intracellular Metabolism and Alternative Signaling

In some cell types, particularly certain cancer cell lines, the biological effects of 2-ClATP are not mediated by P2 receptors. Instead, 2-ClATP is extracellularly metabolized to 2-chloroadenosine, which is then transported into the cell and re-phosphorylated.[2] This intracellular metabolite can then exert cytotoxic or cytostatic effects.[2]

Quantitative Data on Cellular Responses to 2-Chloro-ATP

The following tables summarize the quantitative data from various studies on the effects of 2-ClATP stimulation.

Table 1: Effects of this compound on Intracellular Calcium ([Ca2+]i)

| Cell Type | Concentration of 2-ClATP | Observed Effect | Reference |

| Brain Capillary Endothelial Cells | > 30 µM | Activation of Phospholipase C | [1] |

| Brain Capillary Endothelial Cells | Low concentrations | Intracellular Ca2+ mobilization without measurable inositol phosphate production | [1] |

Table 2: Cytotoxic and Cytostatic Effects of this compound

| Cell Line | EC50 | Observed Effect | Reference |

| PC12nnr5, SH-SY5Y, U87, U373 | 5-25 µM | Reduction in cell number to almost 5% after 3-4 days | [2] |

| PC12 | 5-25 µM | Reduction in cell number to about 35% after 3-4 days | [2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

The signaling pathways initiated by 2-ClATP are multifaceted. The primary P2 receptor-mediated pathway involves the mobilization of intracellular calcium. A secondary pathway, observed in some cancer cells, involves the extracellular metabolism of 2-ClATP to 2-chloroadenosine and subsequent intracellular actions.

Caption: Signaling pathways activated by this compound.

Experimental Workflow for Investigating Cellular Responses

A typical workflow for studying the effects of 2-ClATP involves cell culture, stimulation, and subsequent analysis of downstream signaling events.

Caption: General experimental workflow.

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) following 2-ClATP stimulation.

Materials:

-

Cells of interest cultured on coverslips or in 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and grow to the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement:

-

Mount the coverslip on a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add this compound at the desired final concentration and continue to record the fluorescence ratio (F340/F380).

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Changes in the F340/F380 ratio over time reflect changes in [Ca2+]i.

-

Adenylyl Cyclase Activity Assay

This protocol outlines a method for determining the effect of 2-ClATP on adenylyl cyclase activity by measuring the conversion of ATP to cyclic AMP (cAMP).

Materials:

-

Cell membrane preparations or whole-cell lysates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and a phosphodiesterase inhibitor like IBMX)

-

ATP (including a radiolabeled tracer such as [α-32P]ATP for traditional methods, or a fluorescent ATP analog for non-radioactive methods)

-

This compound

-

cAMP standard

-

Method for separation of cAMP from ATP (e.g., sequential chromatography over Dowex and alumina columns for radioactive assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cell preparation, assay buffer, and this compound at various concentrations.

-

Pre-incubate for a short period at 30°C.

-

-

Initiation of Reaction:

-

Start the reaction by adding ATP (with tracer).

-

Incubate for a defined period (e.g., 10-20 minutes) at 30°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled cAMP and SDS) and boiling for 3-5 minutes.

-

-

Separation and Quantification of cAMP:

-

Separate the newly synthesized cAMP from the unreacted ATP using the chosen method.

-

Quantify the amount of cAMP produced by measuring radioactivity or fluorescence.

-

-

Data Analysis:

-

Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein).

-

Compare the activity in the presence of 2-ClATP to the basal activity to determine the extent of inhibition or stimulation.

-

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation by 2-ClATP.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to the desired density and serum-starve if necessary to reduce basal signaling.

-

Stimulate the cells with this compound for various times.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Conclusion

This compound is a potent agonist of P2 receptors, inducing a range of cellular responses, most notably the mobilization of intracellular calcium. The signaling pathways activated by 2-ClATP can be complex and cell-type specific, sometimes involving its extracellular metabolism and subsequent intracellular actions. This guide provides a foundational understanding of these responses, along with quantitative data and detailed experimental protocols to facilitate further research in this area. The provided methodologies and signaling diagrams serve as a starting point for designing and interpreting experiments aimed at dissecting the intricate roles of purinergic signaling in health and disease.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-ATP in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-ATP (2-Chloro-adenosine 5'-triphosphate) is a stable analog of adenosine triphosphate (ATP) that acts as a potent agonist for various P2Y purinergic receptors. Its resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying purinergic signaling pathways in a variety of cell culture systems. These pathways are implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, cell proliferation, and apoptosis, making this compound a key compound in drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, aimed at researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound primarily exerts its effects by binding to and activating P2Y receptors, a class of G protein-coupled receptors (GPCRs). The specific downstream signaling cascade depends on the P2Y receptor subtype expressed by the cell type under investigation. The major signaling pathways activated by this compound include:

-

Phospholipase C (PLC) Activation: Activation of Gq/11-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) by this compound leads to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][3]

-

Adenylyl Cyclase (AC) Modulation: this compound can also modulate the activity of adenylyl cyclase. Activation of Gs-coupled P2Y receptors (e.g., P2Y11) stimulates AC, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi-coupled P2Y receptors (e.g., P2Y12, P2Y13, P2Y14) inhibits AC, resulting in decreased cAMP levels.[1][2][4]

-

Induction of Apoptosis: In certain cell types, such as prostate cancer cells and lymphocytes, this compound can be intracellularly phosphorylated to its triphosphate form, which can interfere with DNA synthesis and induce apoptosis.[5][6] This can occur through mechanisms involving the activation of caspases.[6]

Data Presentation

The following tables summarize quantitative data for the use of this compound and other P2Y receptor agonists in various cell culture applications.

Table 1: Effective Concentrations of P2Y Receptor Agonists in Cell Culture

| Agonist | Cell Type | Assay | Effective Concentration | Reference |

| This compound | Brain Capillary Endothelial Cells | Intracellular Calcium ([Ca2+]i) Increase | > 30 µM for PLC activation | [1] |

| This compound | Human Tracheal Epithelial Cells | Chloride Current Activation | 0.01 - 100 µM | [2] |

| ATP | HEK293 Cells | Calcium Mobilization | EC50: 1.1 - 1.5 µM | [7] |

| ATP | CHO-K1 Cells | Calcium Mobilization | EC50: 58 - 67 nM | [7] |

| ATP | P2Y11-expressing 1321N1 Astrocytoma Cells | cAMP Production | EC50: 17 µM | [8] |

| ATP | P2Y11-expressing 1321N1 Astrocytoma Cells | IP3 Production | EC50: 65 µM | [8] |

| 2-MeSATP | P2X1 Receptor | Receptor Activation | EC50: 54 nM | [9] |

| 2-MeSATP | P2X3 Receptor | Receptor Activation | EC50: 350 nM | [9] |

Table 2: Applications of this compound in Cell Culture

| Application | Cell Type | Observed Effect | Typical Concentration Range | Reference |

| Purinergic Signaling Studies | Various | Activation of P2Y receptors, increase in intracellular calcium | 1 - 100 µM | [1][2] |

| Ion Channel Modulation | Human Tracheal Epithelial Cells | Activation of volume-sensitive chloride currents | 0.01 - 100 µM | [2] |

| Apoptosis Induction | PC3 Prostate Cancer Cells | S-phase cell cycle arrest, inhibition of DNA synthesis | Not specified | [5] |

| Apoptosis Induction | C2C12 Myoblastic Cells | Induction of apoptosis, derangement of actin microfilaments | Not specified | |

| Calcium Mobilization | Brain Capillary Endothelial Cells | Biphasic increase in intracellular calcium | Low concentrations for intracellular release, >30 µM for PLC-mediated influx | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve powdered this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM. Ensure the pH is adjusted to 7.2-7.4.[10][11]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a 4°C storage for up to a week is acceptable.[10][11]

Protocol 1: Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound stock solution

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127 (for aiding dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope equipped for ratiometric imaging

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

-

Imaging:

-

Mount the dish/coverslip on the fluorescence microscope.

-

Acquire a baseline fluorescence reading for a few minutes.

-

Add the desired concentration of this compound to the cells.

-

Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative changes in intracellular calcium concentration.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures cell viability by assessing the metabolic activity of cells, which reduces a tetrazolium salt (MTS) to a colored formazan product.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This protocol measures the production of inositol phosphates, a downstream product of PLC activation.

Materials:

-

Cells of interest

-

myo-[3H]inositol

-

This compound stock solution

-

Lithium chloride (LiCl)

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Label the cells by incubating them with myo-[3H]inositol in inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Stimulate the cells with this compound at the desired concentration for a specific time course (e.g., 0-60 minutes).

-

Extraction: Terminate the reaction by adding ice-cold PCA. Scrape the cells and collect the lysate.

-

Separation: Neutralize the lysate and separate the inositol phosphates from free inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Quantification: Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

Mandatory Visualizations

Caption: P2Y Receptor Signaling Pathways Activated by this compound.

Caption: Experimental Workflow for Calcium Imaging Assay.

Caption: Intracellular Pathway of this compound Induced Apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2Y receptor - Wikipedia [en.wikipedia.org]

- 6. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.tocris.com [resources.tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Calcium Imaging with 2-Chloro-ATP

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-ATP is a stable analog of adenosine triphosphate (ATP) that acts as an agonist at various P2Y purinergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making this compound a valuable tool for studying P2Y receptor signaling and cellular responses in various physiological and pathological contexts.

These application notes provide detailed protocols and guidelines for utilizing this compound in calcium imaging experiments, aimed at researchers in academia and industry.

Data Presentation: Efficacy of this compound at P2Y Receptors

The following table summarizes the reported efficacy of this compound at different P2Y receptor subtypes. It is important to note that the potency of this compound can vary depending on the cell type, receptor expression levels, and the specific assay conditions.

| Receptor Subtype | Agonist Activity | Reported EC50/Concentration | Cell Type/System | Reference |

| P2Y1 | Agonist | - | - | [1] |

| P2Y2 | Weak Agonist | EC50 = 2.30 μM | - | [2] |

| P2Y11 | Weak Agonist | - | - | [3] |

Note: ATP, a closely related endogenous agonist, has reported EC50 values of approximately 1.5 μM for the P2Y1 receptor and 17.3 μM for the P2Y11 receptor, providing a comparative baseline for experimental design.[3] In human macrophages, a concentration of 10 μM this compound has been shown to induce a transient increase in intracellular calcium.

Signaling Pathway

The activation of P2Y receptors by this compound initiates a well-characterized signaling cascade leading to intracellular calcium mobilization.

Caption: this compound induced P2Y receptor signaling pathway.

Experimental Protocols

Protocol 1: Calcium Imaging using Fluo-4 AM

This protocol describes the measurement of intracellular calcium changes in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cells of interest (e.g., astrocytes, microglia, epithelial cells) cultured on glass-bottom dishes or 96-well plates

-

This compound (stock solution in sterile water or buffer)

-

Fluo-4 AM (stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dish or black-walled, clear-bottom 96-well plate) and culture until they reach the desired confluency (typically 70-90%).

-

-

Preparation of Reagents:

-

This compound Working Solutions: Prepare a series of dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response experiment (e.g., ranging from 100 nM to 100 µM).

-

Fluo-4 AM Loading Buffer: For each ml of HBSS, add 1-5 µL of Fluo-4 AM stock (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127. Mix thoroughly by vortexing. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells gently with pre-warmed HBSS.

-

Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, aspirate the loading buffer and wash the cells twice with pre-warmed HBSS to remove excess dye.

-

Add fresh, pre-warmed HBSS to the cells and incubate for a further 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

-

-

Calcium Imaging:

-

Place the cell plate or dish on the stage of the fluorescence microscope or plate reader.

-

Acquire a baseline fluorescence signal for a few minutes before adding the agonist.

-

Apply the this compound working solutions to the cells. If using a plate reader with injectors, the agonist can be added automatically. For microscopy, carefully add the solution to the side of the dish.

-

Record the changes in fluorescence intensity over time.

-

At the end of the experiment, a calcium ionophore like ionomycin can be added to obtain a maximum fluorescence signal (Fmax), and a calcium chelator like EGTA can be used to determine the minimum fluorescence (Fmin) for calibration purposes.

-

-

Data Analysis:

-

The change in intracellular calcium is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F0), i.e., ΔF/F0.

-

For dose-response curves, plot the peak ΔF/F0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM

This protocol is for ratiometric calcium imaging, which provides a more quantitative measure of intracellular calcium concentration by minimizing the effects of uneven dye loading and photobleaching.

Materials:

-

Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

-

Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

Procedure:

-

Cell Preparation and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, substituting Fura-2 AM for Fluo-4 AM.

-

Cell Loading: Follow step 3 from Protocol 1.

-

Calcium Imaging:

-

Place the cell plate or dish on the imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm and record the emission intensity at 510 nm.

-

Establish a stable baseline ratio (F340/F380) before adding the agonist.

-

Apply the this compound working solutions.

-

Record the changes in the F340/F380 ratio over time. An increase in intracellular calcium will lead to an increase in the 340 nm signal and a decrease in the 380 nm signal, resulting in an increased F340/F380 ratio.

-

-

Data Analysis:

-

The primary data is the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

-

Plot the change in the F340/F380 ratio over time.

-

For dose-response analysis, plot the peak change in the F340/F380 ratio against the logarithm of the this compound concentration to determine the EC50.

-

The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute intracellular calcium concentrations, which requires calibration with solutions of known calcium concentrations.[4]

-

Experimental Workflow

The following diagram illustrates the general workflow for a calcium imaging experiment using this compound.

Caption: General workflow for a calcium imaging experiment.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low fluorescence signal | - Insufficient dye loading- Low dye concentration- Cell death | - Optimize loading time and temperature.- Increase dye concentration.- Check cell viability before and after loading. |

| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from media or plate | - Wash cells thoroughly after loading.- Use phenol red-free media for imaging.- Use plates with low autofluorescence. |

| No response to this compound | - Low or no expression of target P2Y receptors- Degraded this compound solution- Problem with imaging setup | - Confirm receptor expression using RT-PCR or Western blot.- Prepare fresh this compound solutions.- Test the system with a known agonist (e.g., ATP) or ionophore (e.g., ionomycin). |

| Signal fades quickly (photobleaching) | - High excitation light intensity- Prolonged exposure | - Reduce the intensity of the excitation light.- Decrease the exposure time and/or the frequency of image acquisition. |

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate P2Y receptor-mediated calcium signaling in a variety of cell types and experimental paradigms.

References

preparing 2-Chloro-ATP stock solution for experiments

Application Notes and Protocols for 2-Chloro-ATP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of 2-Chloro-adenosine 5'-triphosphate (this compound) stock solutions for various experimental applications. This compound is a stable analog of adenosine 5'-triphosphate (ATP) used to study purinergic signaling.

Application Notes

1. Introduction to this compound

This compound is a synthetic analog of ATP where a chlorine atom replaces the hydrogen atom at the 2-position of the adenine ring.[1] This modification confers altered selectivity and stability compared to native ATP, making it a valuable tool for investigating the function of purinergic receptors, particularly the P2X and P2Y receptor families.[2] It has been utilized in studies of various physiological processes, including neurotransmission, inflammation, and apoptosis.[3][4]

2. Mechanism of Action

This compound acts as an agonist at certain P2X receptors and an antagonist at the P2Y1 receptor.[2] Its effects are concentration-dependent. At low concentrations, it can induce intracellular calcium mobilization through a mechanism that may not involve the production of inositol phosphates.[5][6] At higher concentrations (e.g., >30 µM in brain capillary endothelial cells), it can activate phospholipase C.[5] As an ATP analog, it can also serve as a substrate for certain kinases, though its efficiency may differ from ATP.[2]

3. Key Research Applications

-

Purinergic Receptor Characterization: Used to differentiate between P2 receptor subtypes due to its mixed agonist/antagonist profile.[2] For instance, it is an antagonist of the P2Y1 receptor while acting as an agonist for P2X receptors.[2]

-

Calcium Signaling Studies: Induces increases in intracellular calcium ([Ca2+]i), allowing for the investigation of calcium-dependent signaling pathways.[5][7]

-

Enzyme Specificity and Inhibition: Employed to study the substrate specificity of enzymes like cyclic nucleotide-dependent protein kinases and to act as a soluble guanylate cyclase inhibitor.[2][7]

-

Apoptosis and Cytotoxicity Assays: Can induce apoptotic cell death in certain cell types, providing a model for studying purine-mediated cytotoxicity.[4]

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₅O₁₃P₃ (Free Acid) | [1] |

| Molecular Weight | 541.62 g/mol (Free Acid) | [1] |

| CAS Number | 49564-60-5 | [1] |

| Form | Typically supplied as a solid white powder or a pre-made aqueous solution. | [8][9] |

| Solubility | Soluble in water. | [2][8] |

| Purity | ≥95% (as determined by HPLC) is common for research-grade material. | [2][9] |

Table 2: Stock Solution Preparation and Storage Recommendations

| Parameter | Recommendation | Rationale / Notes |

| Reconstitution Solvent | High-purity, sterile water (e.g., DNase/RNase-free). | Ensures minimal contamination and degradation. |

| Recommended Stock Concentration | 10-100 mM. | High concentration minimizes pipetting errors and the volume of solvent added to experiments.[10][11] |

| pH Adjustment | Adjust to pH 7.0 - 7.5 with NaOH. | ATP solutions are acidic when dissolved in water. Neutral pH is crucial for stability and biological compatibility.[10][12] |

| Storage Temperature (Powder) | -20°C with desiccation. | For long-term stability of the solid compound.[8][13] |

| Storage Temperature (Solution) | -20°C or -80°C in single-use aliquots. | Prevents degradation from repeated freeze-thaw cycles. Neutral frozen solutions are stable for at least a year.[11][12][14] |

| Short-Term Storage (Solution) | A refrigerated solution (4°C) may be stable for up to one week. | [14] However, for critical experiments, fresh or newly thawed aliquots are recommended. |

| Stability Concern | ATP and its analogs are susceptible to hydrolysis, especially in acidic conditions and at room temperature. | The primary hydrolysis product is the corresponding diphosphate (2-Chloro-ADP).[14][15] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile, pH-adjusted stock solution for use in cell culture and biochemical assays.

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing a this compound stock solution.

Materials:

-

This compound (solid powder, tetrasodium salt form is common)

-

Nuclease-free sterile water

-

1 M NaOH solution

-

Sterile microcentrifuge tubes

-

0.22 µm sterile syringe filter

-

Calibrated pH meter

Procedure:

-

Calculation: Determine the mass of this compound powder required. For a 10 mL solution of 100 mM this compound (using the tetrasodium salt, MW ≈ 629.6 g/mol [2]), the calculation is:

-

0.1 L * 0.1 mol/L * 629.6 g/mol = 0.6296 g

-

-

Weighing: Accurately weigh the calculated amount of this compound powder in a sterile container.

-

Dissolution: Add approximately 70-80% of the final desired volume of sterile water (e.g., 7-8 mL for a 10 mL final volume). Mix gently until the powder is completely dissolved. Keep the solution on ice to minimize potential degradation during handling.[16]

-

pH Adjustment: The initial solution will be acidic. Place the solution on a stir plate with a sterile stir bar. Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to a final value between 7.0 and 7.5. Be careful not to overshoot the target pH.[10]

-

Final Volume: Once the pH is adjusted, transfer the solution to a sterile graduated cylinder or volumetric flask and add sterile water to reach the final desired volume (e.g., 10 mL).

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This is critical for applications involving cell culture.[16]

-

Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 50-100 µL) in sterile, nuclease-free microcentrifuge tubes.

-

Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately store them at -20°C or -80°C.[12]

Protocol 2: General Protocol for a Cell-Based Calcium Mobilization Assay

This protocol outlines a general procedure for using this compound to stimulate P2 receptors and measure subsequent changes in intracellular calcium using a fluorescent indicator like Fura-2 or Fluo-4.

Materials:

-

Adherent cells expressing P2 receptors of interest (e.g., HEK293, C6 glioma cells)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

100 mM this compound stock solution (from Protocol 1)

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye. For example, 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: After incubation, carefully remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye. Add a final volume of HBSS to each well for the assay.

-

Baseline Measurement: Place the plate in the fluorometric reader. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS from the 100 mM stock solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

-

Using the instrument's injection port, add the this compound dilutions to the wells.

-

-

Signal Measurement: Immediately after compound addition, continuously record the fluorescence signal for several minutes to capture the full calcium response profile (peak and decay).

-

Data Analysis: The change in fluorescence (F/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence, is proportional to the change in intracellular calcium concentration. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Signaling Pathways

P2Y Receptor Signaling Activated by this compound (as an ATP Analog)

ATP and its analogs activate various P2Y receptors, which are G protein-coupled receptors (GPCRs).[3] These receptors couple to different G protein subtypes (Gq, Gs, Gi) to initiate diverse downstream signaling cascades.[17][18][19]

Caption: Generalized P2Y receptor signaling pathways activated by ATP analogs.

References

- 1. This compound | C10H15ClN5O13P3 | CID 162565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine- and 2-chloro-adenosine-induced cytopathic effects on myoblastic cells and myotubes: involvement of different intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the effects of 2-methylthio-ATP and this compound on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of 2-methylthio-ATP and this compound on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. This compound TETRASODIUM CAS#: [m.chemicalbook.com]

- 9. 2'-Chloro-dATP, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols: 2-Chloro-ATP in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-ATP, a stable analog of adenosine triphosphate (ATP), in primary cell culture. This document details its mechanism of action, key applications with quantitative data, and step-by-step experimental protocols.

Introduction

This compound is a potent and versatile tool in cell biology research, particularly for studying purinergic signaling. As an agonist for P2X and P2Y receptors, it mimics the action of extracellular ATP, which is a critical signaling molecule involved in a myriad of physiological and pathological processes.[1] Its resistance to degradation by ectonucleotidases makes it particularly useful for prolonged experimental studies. In addition to its effects on cell surface receptors, its metabolite, 2-chloroadenosine (2-CAdo), can be internalized by cells and subsequently phosphorylated to this compound, leading to the induction of apoptosis by interfering with DNA synthesis and cellular energy metabolism.[2][3][4]

Mechanism of Action

This compound primarily exerts its effects through two distinct mechanisms:

-

Activation of Purinergic P2 Receptors: this compound binds to and activates both ionotropic P2X receptors and metabotropic P2Y receptors on the cell surface.[1] This activation can trigger a variety of downstream signaling cascades, most notably an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of phospholipase C (PLC) at higher concentrations.[5][6][7]

-

Intracellular Metabolism and Induction of Apoptosis: The metabolite of this compound, 2-chloroadenosine (2-CAdo), can be transported into the cell.[2][3] Intracellularly, it is phosphorylated to this compound, which can lead to a depletion of the cell's natural ATP stores and inhibit key enzymes involved in DNA biosynthesis, ultimately triggering programmed cell death (apoptosis).[2][3]

Applications in Primary Cell Culture

This compound is utilized in a wide range of primary cell culture applications to investigate cellular signaling, function, and death.

-

Neurobiology: In primary cultures of brain capillary endothelial cells and astrocytes, this compound is used to study blood-brain barrier permeability and glial cell activation.[5][6][8] It helps in understanding the roles of purinergic signaling in neuroinflammation and neuroprotection.

-

Immunology: Researchers use this compound to modulate the function of primary immune cells, such as dendritic cells and T cells.[9][10] It is instrumental in studying immune cell activation, cytokine release, and immunosuppressive mechanisms.

-

Cardiovascular Research: The effects of this compound on primary endothelial and smooth muscle cells are investigated to understand its role in regulating vascular tone, inflammation, and angiogenesis.

-

Renal Physiology: In primary kidney inner medullary collecting duct cells, this compound is used to study ion transport and fluid balance.[7]

-

Cancer Research: The pro-apoptotic effects of this compound's metabolites are harnessed to investigate novel cancer therapeutic strategies in primary tumor cells.[2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its observed effects in various primary cell types.

| Cell Type | Concentration | Observed Effect | Reference |

| Brain Capillary Endothelial Cells | > 30 µM | Activation of Phospholipase C | [5][6] |

| Brain Capillary Endothelial Cells | Low Concentrations | Increase in intracellular Ca²⁺ mobilization without measurable inositol phosphate production | [5] |

| Leukemic B-cells (EHEB) | Not specified | Converted from 2-chloroadenosine, induces apoptosis, decreases intracellular ATP | [2] |

| PC3 Prostate Cancer Cells | Not specified | Converted from 2-chloroadenosine, arrests cell cycle in S-phase, inhibits DNA biosynthesis | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by this compound and a general workflow for its application in primary cell culture.

Caption: Signaling pathway of this compound via P2 receptors.

Caption: Intracellular pathway of this compound metabolite leading to apoptosis.

Caption: General workflow for treating primary cells with this compound.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol describes how to measure changes in intracellular calcium levels in primary cells following stimulation with this compound using a fluorescent calcium indicator.

Materials:

-

Primary cells of interest

-

Complete cell culture medium

-

This compound (powder)

-

Sterile, nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Anhydrous DMSO

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities

Method:

-

Cell Seeding: Seed primary cells onto a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Reagent Preparation:

-

This compound Stock Solution (e.g., 10 mM): Aseptically dissolve this compound powder in sterile, nuclease-free water or a suitable buffer to create a concentrated stock solution. Aliquot and store at -20°C or -80°C.

-

Calcium Indicator Loading Solution: Prepare a working solution of the chosen calcium indicator (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in serum-free medium. To aid in dye loading, pre-mix the indicator with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the medium.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

-

Establish a baseline fluorescence reading for a few minutes.

-

Add this compound at the desired final concentration to the wells. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM).

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at ~510 nm. For single-wavelength dyes like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 494 nm/516 nm).

-

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths over time. The peak response following the addition of this compound indicates the extent of intracellular calcium mobilization.

Protocol 2: Induction of Apoptosis and Assessment by Flow Cytometry

This protocol details the induction of apoptosis in primary cells using this compound (via its metabolite 2-CAdo) and its quantification using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Primary cells of interest

-

Complete cell culture medium

-

2-Chloroadenosine (2-CAdo)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Method:

-

Cell Culture and Treatment:

-

Culture primary cells in appropriate culture vessels (e.g., 6-well plates) to the desired density.

-

Prepare a stock solution of 2-CAdo in DMSO.

-

Treat the cells with various concentrations of 2-CAdo (e.g., 10 µM to 100 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control and a vehicle (DMSO) control.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them directly.

-

Transfer the cells to flow cytometry tubes and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2-CAdo treatment.

-

Concluding Remarks

This compound is a powerful pharmacological tool for investigating purinergic signaling in primary cell cultures. Its dual mechanism of action, acting on both cell surface P2 receptors and intracellular pathways leading to apoptosis, provides a broad range of experimental possibilities. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cellular physiology and disease. It is always recommended to perform pilot experiments to determine the optimal concentrations and incubation times for the specific primary cell type and experimental setup.

References

- 1. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the effects of 2-methylthio-ATP and this compound on brain capillary endothelial cells: similarities to ADP and differences from ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of 2-methylthio-ATP and this compound on brain capillary endothelial cells: similarities to ADP and differences from ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of P2Y1 and P2Y2 receptors induces chloride secretion via calcium-activated chloride channels in kidney inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitogenic Signaling by ATP/P2Y Purinergic Receptors in Astrocytes: Involvement of a Calcium-Independent Protein Kinase C, Extracellular Signal-Regulated Protein Kinase Pathway Distinct from the Phosphatidylinositol-Specific Phospholipase C/Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ATP and Its Metabolite Adenosine as Regulators of Dendritic Cell Activity [frontiersin.org]

- 10. Adenosine and Prostaglandin E2 Cooperate in the Suppression of Immune Responses Mediated by Adaptive Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Endothelial Cell Response to 2-Chloro-ATP

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-adenosine 5'-triphosphate (2-Chloro-ATP) is a stable analog of ATP that acts as a potent agonist for P2Y purinergic receptors, which are widely expressed on endothelial cells. Its resistance to hydrolysis by ectonucleotidases makes it a valuable tool for studying the downstream signaling pathways and physiological responses mediated by these receptors in the endothelium. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate endothelial cell function, including intracellular calcium mobilization, phospholipase C activity, and endothelial barrier integrity.

Mechanism of Action

This compound primarily activates P2Y receptors on endothelial cells, leading to the activation of G proteins, predominantly of the Gq/11 family. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic free calcium concentration ([Ca2+]i). At lower concentrations, this compound can induce intracellular Ca2+ mobilization through a P2Y-like receptor that is not coupled to phospholipase C. However, at higher concentrations (>30 µM), it directly activates phospholipase C.[1][2] This calcium signaling plays a crucial role in various endothelial responses, including the production of nitric oxide (NO), regulation of vascular tone, and changes in cell permeability.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound and related compounds on endothelial cells.

Table 1: Potency of P2Y Receptor Agonists in Endothelial Cells

| Agonist | Cell Type | Parameter Measured | EC50 / Half-maximal Concentration | Reference |

| 2-methylthio-ATP (2MeSATP) | Brain capillary endothelial cells | Increase in [Ca2+]i | 27 nM | [1] |

| This compound | Clonal rat brain capillary endothelial cells (B10) | Increase in [Ca2+]i | 310 nM | |

| ADP | Clonal rat brain capillary endothelial cells (B10) | Increase in [Ca2+]i | 330 nM | |

| ATP | Clonal rat brain capillary endothelial cells (B10) | Increase in [Ca2+]i | 2.7 µM |

Table 2: Concentration-Dependent Effects of this compound on Phospholipase C Activity

| This compound Concentration | Effect on Phospholipase C | Cell Type | Reference |

| Low concentrations (<30 µM) | No measurable production of inositol phosphates | Brain capillary endothelial cells | [1][2] |

| High concentrations (>30 µM) | Activation of phospholipase C | Brain capillary endothelial cells | [1][2] |

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in endothelial cells in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.[3][4]

Materials:

-

Endothelial cells (e.g., HUVECs, EA.hy926) cultured on sterile glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscopy imaging system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation:

-

Plate endothelial cells on sterile glass coverslips in a 35 mm dish and culture until they reach the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to make a 1 mM stock solution. For loading, dilute the stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Dye De-esterification:

-

After loading, wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulate the cells by adding this compound to the perfusion buffer at the desired final concentration.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration. Calibrate the signal to absolute [Ca2+]i values if required, using ionophores like ionomycin in the presence of known high and low calcium concentrations.

-

Protocol 2: Assessment of Endothelial Barrier Function using Transwell Inserts

This protocol measures the integrity of the endothelial barrier by monitoring transendothelial electrical resistance (TEER) across a monolayer of endothelial cells cultured on a permeable support.[5]

Materials:

-

Endothelial cells

-

Transwell polycarbonate filter inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

EVOM (Epithelial Volt-Ohm Meter) or equivalent instrument with a "chopstick" electrode

-

This compound stock solution

Procedure:

-

Cell Seeding:

-

Seed endothelial cells onto the apical side of the Transwell inserts at a high density to ensure the formation of a confluent monolayer.

-

Culture the cells for several days until a stable, high TEER value is achieved, indicating the formation of a tight barrier.

-

-

TEER Measurement:

-

Equilibrate the Transwell plates to room temperature before measurement.

-

Place the "chopstick" electrode into the apical and basolateral compartments of the Transwell insert, ensuring the shorter electrode is in the apical compartment.

-

Record the resistance value.

-

To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell-covered insert and multiply by the surface area of the insert.

-

-

Treatment with this compound:

-

Once a stable baseline TEER is established, add this compound to the apical compartment at the desired final concentration.

-

Monitor the TEER at various time points after the addition of this compound to determine its effect on endothelial barrier function. A decrease in TEER indicates a disruption of the barrier.

-

-

Data Analysis:

-

Express the TEER values as a percentage of the initial baseline reading for each insert to normalize the data.

-

Compare the TEER changes in this compound-treated wells to control (vehicle-treated) wells.

-

Protocol 3: Measurement of Phospholipase C (PLC) Activity

This protocol assesses PLC activity by measuring the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides.[1][6]

Materials:

-

Endothelial cells

-

myo-[³H]inositol

-

Inositol-free medium

-

LiCl solution

-

Perchloric acid (PCA)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

-

This compound stock solution

Procedure:

-

Cell Labeling:

-

Culture endothelial cells in a 24-well plate.

-

When cells are near confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Pre-incubation and Stimulation:

-

Wash the labeled cells with a physiological salt solution.

-